molecular formula C20H15N5O B2512373 3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one CAS No. 881567-74-4

3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one

Cat. No. B2512373
CAS RN: 881567-74-4
M. Wt: 341.374
InChI Key: HMYFPZUPYSLCFG-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[1,2-a]pyrimidines are a type of nitrogen heterocycles . These heterocyclic rings are found in various living systems ranging from the smallest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores . They have the potential to be used not only as drugs, but also as organoelectronic materials and fluorescent materials .


Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines has been achieved by a wide range of methodologies over the last decade . For example, a mixture of benzaldehyde, ethyl acetoacetate, 2-aminobenzimidazole, and [(4-SO3H)BMIM]HSO4 was heated at 100 °C .


Chemical Reactions Analysis

The reactions for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Compounds structurally related to the specified chemical have been designed and prepared as antirhinovirus agents, showing the potential for treating infections caused by human rhinoviruses (Hamdouchi et al., 1999).
  • Novel antimicrobial additives based on pyrimidine derivatives, including those structurally similar to the specified chemical, have been developed for incorporation into polyurethane varnishes and printing ink pastes, demonstrating significant antimicrobial effects (El‐Wahab et al., 2015).

Antineoplastic Activity

  • A series of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been synthesized, showing variable degrees of antineoplastic activity against certain cell lines, indicating their potential in cancer treatment (Abdel-Hafez, 2007).

Synthesis and Characterization

  • Efficient synthetic methodologies have been developed for creating benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, including green synthesis approaches and the use of catalyst-free conditions, highlighting the environmental and economic benefits of these processes (Reddy et al., 2014).
  • The structural elucidation and spectral analysis of synthesized compounds provide insights into their potential applications in materials science and pharmaceuticals, with some showing promise as antimicrobial agents (Prasoona et al., 2020).

Future Directions

The potential of various derivatives of benzo[4,5]imidazo[1,2-a]pyrimidines to be used not only as drugs, but also as organoelectronic materials and fluorescent materials, cannot be ignored . This suggests that future research could focus on exploring these potentials.

properties

IUPAC Name

5-(1-phenylethyl)-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c1-13(14-7-3-2-4-8-14)24-12-22-18-15(19(24)26)11-21-20-23-16-9-5-6-10-17(16)25(18)20/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYFPZUPYSLCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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